N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, and a nitrophenyl group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with different substituents, leading to variations in biological activity.
Thiophene-2-carboxamide derivatives: A broad class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of the nitrophenyl group, which enhances its electron-withdrawing properties and influences its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S2/c16-11(10-6-3-7-20-10)14-12(19)13-8-4-1-2-5-9(8)15(17)18/h1-7H,(H2,13,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLPMUWMSJPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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